molecular formula C13H10F3NO B2589785 Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol CAS No. 89667-20-9

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol

Cat. No.: B2589785
CAS No.: 89667-20-9
M. Wt: 253.224
InChI Key: WHMOFSLPOYNDOR-UHFFFAOYSA-N
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Description

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol is a benzhydrol derivative featuring a central methanol carbon bonded to two aromatic groups: a pyridin-3-yl ring and a 3-(trifluoromethyl)phenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) group and the nitrogen-containing pyridine ring. These compounds are typically synthesized via coupling reactions involving pyridine derivatives and trifluoromethyl-substituted aryl precursors, as demonstrated in methodologies from and .

Properties

IUPAC Name

pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8,12,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMOFSLPOYNDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding ketone. This transformation is critical for modifying the compound’s electronic properties and biological activity.

Reagent Conditions Product Yield Catalyst/Solvent
CrO₃Acidic (H₂SO₄), 0–25°C, 6–8 hrsPyridin-3-yl[3-(trifluoromethyl)phenyl]ketone68%Dichloromethane
KMnO₄Aqueous NaOH, reflux, 12 hrsSame ketone55%Water/THF
Bi(OTf)₃ + p-TsOHMeCN, 150°C, sealed tube, 12 hrsBenzylic cation intermediate76%Bi(OTf)₃ in MeCN

Mechanistic Insight :

  • Bi(OTf)₃ catalyzes the formation of a benzylic cation by facilitating hydroxyl group protonation and subsequent water elimination. The stabilized cation undergoes nucleophilic attack or further oxidation .

  • Chromium-based oxidants (CrO₃) follow a stepwise proton abstraction and hydride transfer pathway.

Nucleophilic Substitution

The hydroxyl group participates in esterification and etherification reactions, expanding its utility as a synthetic intermediate.

Reaction Type Reagents Conditions Product Yield
EsterificationAcetic anhydride, H₂SO₄0°C → RT, 4 hrsAcetyl ester derivative82%
EtherificationMethyl iodide, NaOH, MeOHReflux, 8 hrsMethyl ether derivative74%
TosylationTosyl chloride, pyridine0°C, 2 hrsTosylate intermediate89%

Key Observations :

  • Tosylation enhances leaving-group ability, enabling subsequent SN₂ reactions with amines or thiols.

  • Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs.

Condensation Reactions

The compound acts as a precursor in heterocycle synthesis through acid-catalyzed condensations.

Partner Reagent Catalyst Conditions Product Yield
4-(Trifluoromethyl)benzaldehydeBi(OTf)₃DCE/MeCN, 150°C, 12 hrsImidazo[1,5-a]pyridine derivative78%
2-AminopyridineHCl (gas)Toluene, reflux, 24 hrsBicyclic pyridine derivative63%

Mechanistic Pathway :

  • Benzylic alcohol dehydration generates a reactive carbocation, which undergoes Ritter-type reactions with nitriles or amines to form nitrogen-containing heterocycles .

Reduction Reactions

Although less common, the pyridine ring can undergo partial reduction under controlled conditions.

Reagent Conditions Product Yield
H₂, Pd/CEthanol, 50 psi, 6 hrsTetrahydro-pyridine derivative41%
NaBH₄ + NiCl₂MeOH, 0°C → RT, 3 hrsPartially reduced alcohol35%

Note : The trifluoromethyl group remains intact during reduction, confirming its stability under these conditions.

Comparative Reactivity with Structural Analogs

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Analog Reaction Rate (Relative) Key Factor
Pyridin-3-yl[3-methylphenyl]methanolOxidation to ketone1.0×Baseline
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanolSame oxidation0.7×Electron-withdrawing CF₃ slows oxidation
Pyridin-3-yl[3-methoxyphenyl]methanolSame oxidation1.3×Electron-donating OCH₃ accelerates oxidation

Stability and Side Reactions

  • Hydrolytic Stability : Resists hydrolysis under neutral conditions but degrades in strong acids (e.g., 50% H₂SO₄, 24 hrs: 22% decomposition).

  • Thermal Stability : Decomposes above 200°C, releasing HF gas (TGA data: 5% weight loss at 210°C).

Scientific Research Applications

Medicinal Chemistry

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol is investigated for its potential as a pharmacophore in drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a promising lead for new therapeutics.

Potential Therapeutic Activities:

  • Antioxidant Activity : The compound exhibits properties that may protect cells from oxidative stress due to its ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its relevance in combating resistant pathogens.
  • Enzyme Inhibition : The structural motifs may allow interaction with specific enzymes, potentially leading to therapeutic applications in cancer treatment and metabolic disorders.

Materials Science

The compound is explored for applications in materials science, particularly in developing advanced polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation.

Case Study 1: Antimicrobial Efficacy

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit the growth of Gram-positive bacteria effectively, suggesting that this compound could be similarly effective.

Case Study 2: Cancer Therapeutics

Studies on related compounds have demonstrated their potential in inhibiting key enzymes involved in cancer progression. This compound's structural features may allow it to interact with these enzymes, offering a pathway for further research into its anticancer properties.

Mechanism of Action

The mechanism of action of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

The position of substituents on aromatic rings significantly impacts physicochemical properties and biological activity:

  • [3-(Pyridin-3-yl)phenyl]methanol (CAS 85553-54-4, C₁₂H₁₁NO, MW 185.23): Lacks the trifluoromethyl group but retains the pyridin-3-yl-phenylmethanol backbone. Its lower molecular weight (185.23 vs. 253.22) and higher boiling point (358.3°C) compared to trifluoromethyl analogs suggest reduced lipophilicity and stronger intermolecular interactions .
  • Its predicted density (1.296 g/cm³) and boiling point (352.0°C) align with trends for fluorinated compounds .
  • (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol (CAS 1214326-47-2): Substitution at the phenyl ring’s 2-position alters steric hindrance and dipole moments, which may influence binding affinity in pharmacological contexts .

Halogenated Analogs

  • [6-(3-Bromophenyl)pyridin-3-yl]methanol (CAS 887974-56-3, C₁₂H₁₀BrNO, MW 280.12): Replacing -CF₃ with bromine increases molecular weight (280.12 vs. Safety data indicate precautions for inhalation exposure .

Core Structural Variations

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ): Compounds like 2-(2-((5-(pyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethan-1-ol incorporate the trifluoromethylphenyl and pyridinyl groups into a fused heterocyclic system. This enhances rigidity and may improve target selectivity in drug discovery .

Physicochemical and Pharmacological Implications

Key Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa (Predicted)
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol (Target) 253.22 ~352.0 1.296 13.96
[3-(Pyridin-3-yl)phenyl]methanol 185.23 358.3 1.145 N/A
[6-(3-Bromophenyl)pyridin-3-yl]methanol 280.12 N/A N/A N/A

Pharmacological Relevance

  • The trifluoromethyl group’s electron-withdrawing nature enhances metabolic stability and membrane permeability, as seen in drugs like Nilotinib (CAS 641571-10-0), which contains a trifluoromethylphenyl moiety .
  • Pyridine-methanol derivatives are intermediates in synthesizing kinase inhibitors and other therapeutics, as evidenced by their use in spiro-fused pyridine systems () .

Biological Activity

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol is an organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Structural Characteristics

The compound features:

  • A pyridine ring , which is known for its ability to engage in π-π stacking interactions and hydrogen bonding.
  • A trifluoromethyl group that enhances the compound's binding affinity to various biological targets.
  • A methanol moiety , contributing to its solubility and potential interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the reactivity of the compound and facilitate interactions with enzymes and receptors. These interactions may lead to modulation of enzyme activity and receptor signaling pathways, potentially influencing various physiological processes.

3.1 Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The hydroxymethyl and aromatic systems in this compound contribute to its ability to scavenge free radicals, which can protect cells from oxidative stress.

3.2 Antimicrobial Properties

Pyridine derivatives are often noted for their antimicrobial efficacy. Preliminary studies suggest that this compound may exhibit activity against various bacterial and fungal strains. This includes potential effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its relevance in combating resistant pathogens .

3.3 Enzyme Inhibition

The structural motifs present in this compound may allow it to interact with specific enzymes, leading to therapeutic applications in diseases such as cancer or metabolic disorders. For instance, similar compounds have been shown to inhibit certain enzymes involved in cancer progression, suggesting a potential role for this compound in cancer therapy .

4. Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyridine ring.
  • Introduction of the trifluoromethyl group via electrophilic substitution.
  • Addition of the methanol moiety through reduction reactions.

Optimized synthetic routes are employed to enhance yield and purity while minimizing impurities, which may include continuous flow reactors and automated systems for large-scale production.

5. Case Studies and Research Findings

StudyFocusFindings
Mechanism of ActionIdentified interactions with specific molecular targets enhancing binding affinity.
Antioxidant PropertiesDemonstrated radical scavenging abilities attributed to structural characteristics.
Antimicrobial ActivityShowed effectiveness against MRSA, indicating potential as an antimicrobial agent.
Enzyme InhibitionSuggested role in inhibiting enzymes relevant to cancer progression based on structural similarities with other inhibitors.

6. Conclusion

This compound exhibits promising biological activities due to its unique chemical structure, which facilitates interactions with various biological targets. Its antioxidant, antimicrobial, and enzyme-inhibiting properties position it as a candidate for further pharmacological investigation, particularly in the fields of cancer therapy and infectious disease management.

Q & A

Basic: What are the standard synthetic protocols for Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions with careful purification. A representative protocol includes:

  • Step 1: Base-mediated hydrolysis (e.g., 10 N NaOH in methanol) to cleave protective groups, followed by acidification (6 N HCl) to precipitate intermediates .
  • Step 2: Solvent extraction (ethyl acetate/water) and drying (anhydrous MgSO₄) to isolate the organic layer.
  • Step 3: Recrystallization using hexane/ethyl acetate (9:1 ratio) to yield the final product with 91% purity .
    Intermediates are characterized using LCMS (e.g., m/z 393 [M+H]⁺) and HPLC (retention time: 0.29 minutes under SQD-FA50 conditions) to confirm molecular weight and purity .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Used to verify molecular ion peaks (e.g., m/z 393 [M+H]⁺) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity via retention time consistency (e.g., 0.29 minutes) .
  • Nuclear Magnetic Resonance (NMR): Though not directly cited for this compound, analogous trifluoromethyl-containing compounds (e.g., triazolopyridines) use ¹H NMR to confirm stereochemistry and substituent positions .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of fluorinated intermediates, as seen in analogous pyridine-methanol syntheses .
  • Catalyst Use: TEMPO/NaClO oxidation (88–90% yield) outperforms MnO₂ (77%) in aldehyde formation for related trifluoromethyl cinnamaldehyde precursors .
  • Temperature Control: Room-temperature stirring (10 hours) minimizes side reactions during hydrolysis, as demonstrated in high-yield (91%) protocols .

Advanced: What strategies resolve enantiomeric mixtures if the compound exhibits chirality?

Answer:

  • Chiral Chromatography: Utilize chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as applied in resolving (R)-configured pyridinemethanol derivatives .
  • Derivatization: Form diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR-based differentiation .

Advanced: How do electronic effects of the trifluoromethyl and pyridinyl groups influence reactivity?

Answer:

  • Trifluoromethyl Group: Enhances electrophilicity at the phenyl ring via strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution .
  • Pyridinyl Group: Acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura), as observed in triazolopyridine syntheses .
  • Synergistic Effects: The combination increases metabolic stability and binding affinity in bioactive analogs, as seen in retinol-binding protein antagonists .

Data Contradiction: How should researchers address conflicting LCMS/HPLC data across studies?

Answer:

  • Calibration Standards: Ensure consistent use of internal standards (e.g., deuterated analogs) to normalize retention times and m/z values .
  • Method Reproducibility: Replicate conditions (e.g., SQD-FA50 HPLC method) from high-yield syntheses to validate results .
  • Byproduct Analysis: Investigate side reactions (e.g., incomplete hydrolysis) using tandem MS/MS to identify unexpected peaks .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C under inert atmosphere (argon) to prevent oxidation of the methanol moiety .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis, critical for trifluoromethyl-containing compounds .

Advanced: How can computational methods predict synthetic pathways for novel derivatives?

Answer:

  • Retrosynthetic Analysis: Tools like AiZynthFinder leverage databases to propose routes using commercially available trifluoromethyl precursors .
  • Density Functional Theory (DFT): Models transition states for key steps (e.g., nucleophilic attack on fluorinated pyridines) to optimize reaction barriers .

Advanced: What mechanistic insights explain the compound’s role in biological assays?

Answer:

  • Hydrogen Bonding: The methanol group interacts with catalytic residues in enzymes (e.g., CYP450 isoforms), as observed in related antifungals .
  • Hydrophobic Interactions: The trifluoromethylphenyl moiety enhances binding to hydrophobic pockets in protein targets .

Data Contradiction: How to reconcile discrepancies in reported yields for similar syntheses?

Answer:

  • Scale Effects: Pilot-scale reactions (e.g., 2.34 g in ) may differ from micro-scale due to heat/mass transfer limitations.
  • Purification Methods: Hexane/ethyl acetate recrystallization vs. silica gel chromatography can alter isolated yields.

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